molecular formula C11H14BrNO3 B2950240 Ethyl 3-amino-2-(4-bromophenoxy)propanoate CAS No. 2287342-98-5

Ethyl 3-amino-2-(4-bromophenoxy)propanoate

Cat. No. B2950240
CAS RN: 2287342-98-5
M. Wt: 288.141
InChI Key: TXKREVMGGUKVKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-2-(4-bromophenoxy)propanoate is a chemical compound that is widely used in scientific research for its various applications. It is a synthetic molecule that is commonly used as a building block for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-2-(4-bromophenoxy)propanoate is not well understood. However, it is believed to act as a nucleophile in organic reactions, reacting with electrophiles to form new compounds. It may also interact with proteins and enzymes, altering their activity and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 3-amino-2-(4-bromophenoxy)propanoate are not well characterized. However, it is known to be a relatively stable compound that does not undergo significant degradation or metabolism in the body. It is also not known to have any significant toxic effects.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 3-amino-2-(4-bromophenoxy)propanoate in lab experiments is its versatility. It can be used in a wide range of reactions and applications, making it a useful building block for many different types of compounds. However, one limitation is its relatively high cost, which may limit its use in some research settings.

Future Directions

There are many potential future directions for research involving Ethyl 3-amino-2-(4-bromophenoxy)propanoate. One area of interest is the development of new synthetic methods for its production, which could reduce its cost and increase its availability. Another area of interest is the exploration of its potential as a therapeutic agent, particularly in the treatment of cancer or other diseases. Additionally, it may be possible to use Ethyl 3-amino-2-(4-bromophenoxy)propanoate as a tool for studying protein-protein interactions or other biological processes.

Synthesis Methods

Ethyl 3-amino-2-(4-bromophenoxy)propanoate is synthesized by the reaction of ethyl 3-bromo-2-hydroxypropanoate with 4-bromoanisole in the presence of a base. The reaction proceeds via an SN2 mechanism, resulting in the formation of the desired product. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

Ethyl 3-amino-2-(4-bromophenoxy)propanoate has a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of other compounds, such as fluorescent dyes, enzyme inhibitors, and pharmaceuticals. It is also used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

properties

IUPAC Name

ethyl 3-amino-2-(4-bromophenoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3/c1-2-15-11(14)10(7-13)16-9-5-3-8(12)4-6-9/h3-6,10H,2,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKREVMGGUKVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CN)OC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-2-(4-bromophenoxy)propanoate

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